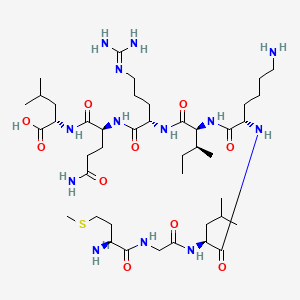

HBV Seq1 aa:93-100

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C42H79N13O10S |

|---|---|

Molekulargewicht |

958.2 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C42H79N13O10S/c1-8-25(6)34(55-38(61)27(12-9-10-17-43)51-39(62)30(20-23(2)3)50-33(57)22-49-35(58)26(44)16-19-66-7)40(63)53-28(13-11-18-48-42(46)47)36(59)52-29(14-15-32(45)56)37(60)54-31(41(64)65)21-24(4)5/h23-31,34H,8-22,43-44H2,1-7H3,(H2,45,56)(H,49,58)(H,50,57)(H,51,62)(H,52,59)(H,53,63)(H,54,60)(H,55,61)(H,64,65)(H4,46,47,48)/t25-,26-,27-,28-,29-,30-,31-,34-/m0/s1 |

InChI-Schlüssel |

DYQHZKJCDNFKKF-XVVGPOQESA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCSC)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCSC)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Immunological Function and Therapeutic Potential of HBV Core Antigen Peptide 93-100: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hepatitis B Virus (HBV) core antigen (HBcAg) is a potent immunogen, eliciting robust B-cell and T-cell responses. Within this protein, the peptide spanning amino acids 93-100 (sequence: MGLKFRQL in H-2b mice) has been identified as a critical immunodominant cytotoxic T lymphocyte (CTL) epitope. This technical guide provides an in-depth analysis of the function of HBV core antigen peptide 93-100, detailing its role in the anti-viral immune response and its potential as a target for novel therapeutic interventions. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes associated biological pathways and workflows.

Introduction

Chronic Hepatitis B affects millions globally and remains a significant cause of liver cirrhosis and hepatocellular carcinoma. The adaptive immune response, particularly the activity of CD8+ cytotoxic T lymphocytes (CTLs), is crucial for the control and clearance of HBV infection. The HBV core protein (HBcAg) is a major target of this CTL response. The peptide epitope HBcAg 93-100 has been extensively studied, primarily in murine models, as a key mediator of this anti-HBV immunity. Understanding the precise function and immunological characteristics of this peptide is paramount for the development of effective immunotherapies and vaccines.

Immunological Function of HBV Core Antigen Peptide 93-100

The primary function of the HBV core antigen peptide 93-100 is to act as a T-cell epitope. Specifically, it is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb in mice to CD8+ T cells. This interaction is a critical step in the adaptive immune response against HBV-infected cells.

Upon recognition of the HBcAg 93-100-H-2Kb complex by the T-cell receptor (TCR) on CD8+ T cells, a signaling cascade is initiated, leading to T-cell activation, proliferation, and differentiation into effector CTLs. These CTLs are then capable of recognizing and eliminating HBV-infected hepatocytes, thereby controlling viral replication. The strength and functionality of the T-cell response to this epitope are often correlated with the outcome of HBV infection.

Data Presentation: Quantitative Analysis of T-cell Responses

The following tables summarize quantitative data from various studies investigating the immunological response to the HBV core antigen peptide 93-100.

| Parameter | Value | Cell Type/Model | Reference |

| Binding Affinity (IC50) | Not explicitly found for 93-100 to H-2Kb. However, good binding peptides for HLA-A*0201 have IC50 values ≤ 50 nM. | N/A | [1] |

| CTL Precursor Frequency | Significantly higher in acute hepatitis B (AHB) and IFN-α responders compared to chronic hepatitis B (CHB). | Human PBMCs | [2] |

| In Vivo Cytotoxicity | Significantly increased lysis of peptide-loaded target cells in mice treated with IL-15 and IFN-α. | C57BL/6 mice | [2] |

| Experimental Condition | IFN-γ Producing CD8+ T-cells (%) | Animal Model | Reference |

| Wild-type HBV DNA injection | 1.7% | C57BL/6 mice | [3] |

| Pre-C mutant HBV DNA injection | 3.2% | C57BL/6 mice | [3] |

| Post-transfection (Day 14) | >30% of intrahepatic CD8+ T cells | C57BL/6 mice | [4] |

| Cytokine | Concentration (pg/mL) | Condition | Cell Type | Reference |

| IFN-γ | >10 pg/mL detected with 50-100 specific T cells | Engineered human T cells in whole blood | [5] | |

| IL-2 | >10 pg/mL detected with specific T cells | NUC-treated CHB patients | Human whole blood | [5] |

| TNF-α | 180.75 ± 14.29 pg/mL | Chronic Hepatitis B patients | Human serum | [6] |

| IL-10 | 13.74 ± 6.15 pg/mL | Chronic Hepatitis B patients | Human serum | [6] |

| IL-12 | 19.25 pg/mL | Chronic Hepatitis B patients | Human serum | [6] |

| Assay | Parameter | Value | Condition | Reference |

| T-cell Proliferation | Stimulation Index (SI) | SI > 3 considered positive | Human PBMCs stimulated with recombinant HBcAg | [7] |

| ELISpot | IFN-γ Spot Forming Cells (SFCs) / 10^6 PBMCs | 132 to 1628 | Spontaneous HBV resolvers and OBI patients | [7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This protocol is used to quantify the frequency of IFN-γ-secreting T cells specific for the HBV core peptide 93-100.

Materials:

-

96-well PVDF membrane plates

-

Anti-mouse IFN-γ capture antibody

-

Biotinylated anti-mouse IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (ALP)

-

BCIP/NBT substrate

-

Recombinant mouse IL-2

-

HBV core 93-100 peptide (MGLKFRQL)

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin

-

Phytohemagglutinin (PHA) as a positive control

Procedure:

-

Plate Coating: Coat a 96-well PVDF plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with RPMI-1640 containing 10% FBS for 2 hours at room temperature.

-

Cell Plating: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs). Add 2x10^5 to 5x10^5 cells per well.

-

Stimulation: Add the HBV core 93-100 peptide to the wells at a final concentration of 1-10 µg/mL. Include a positive control (PHA) and a negative control (medium alone).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection:

-

Wash the wells to remove cells.

-

Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add Streptavidin-ALP. Incubate for 1 hour at room temperature.

-

Wash the plate and add BCIP/NBT substrate.

-

-

Analysis: Allow spots to develop (15-30 minutes). Stop the reaction by washing with water. Count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

This protocol is for the detection of intracellular IFN-γ in HBV core 93-100-specific CD8+ T cells.

Materials:

-

Splenocytes or PBMCs

-

HBV core 93-100 peptide (MGLKFRQL)

-

Brefeldin A

-

Anti-mouse CD8a antibody (conjugated to a fluorophore)

-

Anti-mouse IFN-γ antibody (conjugated to a different fluorophore)

-

Fixation/Permeabilization solution

-

FACS buffer (PBS with 2% FBS)

Procedure:

-

Cell Stimulation: Stimulate 1-2x10^6 cells/mL with the HBV core 93-100 peptide (1-10 µg/mL) in complete medium for 5-6 hours at 37°C. Add Brefeldin A (10 µg/mL) for the last 4 hours of incubation to block cytokine secretion.

-

Surface Staining: Wash the cells with FACS buffer and stain with a fluorescently labeled anti-mouse CD8a antibody for 30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells and resuspend in a fixation/permeabilization solution for 20 minutes at 4°C.

-

Intracellular Staining: Wash the cells with permeabilization buffer. Add a fluorescently labeled anti-mouse IFN-γ antibody and incubate for 30 minutes at 4°C in the dark.

-

Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.

-

Analysis: Gate on the CD8+ T-cell population and then determine the percentage of cells that are positive for IFN-γ.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the function and study of HBV core antigen peptide 93-100.

Caption: TCR recognition of HBcAg 93-100 presented by H-2Kb.

Caption: Workflow for the ELISpot assay.

Caption: Workflow for Intracellular Cytokine Staining.

Conclusion and Future Directions

The HBV core antigen peptide 93-100 is a key immunodominant epitope that plays a central role in the CD8+ T-cell response to HBV infection in murine models. Its ability to stimulate a potent CTL response makes it an attractive target for the development of therapeutic vaccines and T-cell-based immunotherapies. The methodologies outlined in this guide provide a robust framework for the continued investigation of this and other viral epitopes. Future research should focus on translating these findings to human HBV infection, identifying analogous immunodominant epitopes for prevalent HLA types, and developing strategies to enhance the efficacy and durability of T-cell responses in chronically infected individuals. Further elucidation of the precise molecular interactions and signaling pathways involved will be critical for the rational design of next-generation HBV therapeutics.

References

- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 2. Complementary Effects of Interleukin-15 and Alpha Interferon Induce Immunity in Hepatitis B Virus Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 4. pnas.org [pnas.org]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. T-Cell Response to Hepatitis B Core Antigen: Identification of Prior Exposure to and Confirmatory Testing for Screening for Anti-HBc - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Hepatitis B Core Antigen (HBcAg) Amino Acid 93-100 Region in HBV Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hepatitis B Virus (HBV) core antigen (HBcAg) is a multifunctional protein crucial for the viral life cycle and a key player in the host-virus interaction. This technical guide provides an in-depth analysis of the amino acid region 93-100 of HBcAg, a critical epitope in the context of HBV pathogenesis. This region, encompassing the sequence MGLKFRQL in H-2Kb restricted mouse models, is a primary target for cytotoxic T lymphocyte (CTL) responses and, therefore, a focal point for both immunopathology and the development of therapeutic strategies. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to offer a comprehensive resource for researchers and drug development professionals in the field of HBV.

Introduction to HBcAg and the aa:93-100 Epitope

The Hepatitis B virus core antigen (HBcAg) is a 183-amino acid protein that self-assembles to form the viral nucleocapsid, which encapsidates the viral pregenomic RNA (pgRNA) and the viral polymerase. Beyond its structural role, HBcAg is involved in multiple steps of the HBV life cycle, including pgRNA packaging, reverse transcription, virion secretion, and the formation and maintenance of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes[1].

The amino acid sequence from position 93 to 100 of HBcAg has been extensively characterized as a dominant cytotoxic T lymphocyte (CTL) epitope in mouse models with the H-2Kb major histocompatibility complex (MHC) class I molecule. The canonical sequence of this epitope is MGLKFRQL . This region is a critical target for the host's adaptive immune response, where CTLs recognize this peptide presented on the surface of infected hepatocytes and mediate their destruction. This immune-mediated liver damage is a hallmark of the pathogenesis of chronic hepatitis B[2][3]. The immunogenicity and conservation of this epitope make it an attractive target for the development of therapeutic vaccines aimed at augmenting the host immune response to clear the virus[4].

Quantitative Data on HBcAg aa:93-100 Function

While extensive research has highlighted the importance of the HBcAg aa:93-100 epitope, comprehensive quantitative data from a single source comparing a wide range of mutations within this region is limited. However, by compiling data from various studies, we can summarize the impact of this region on key aspects of HBV pathogenesis.

| Parameter | Wild-Type (MGLKFRQL) | Mutant (e.g., I97L) | Method of Measurement | Reference |

| CTL Recognition | High | Reduced or altered | 51Cr Release Assay, ELISpot | [5][6] |

| Immune Escape | Low | Potential for immune escape | Sequence analysis of viral isolates from patients | [6][7] |

| HBV Replication | Efficient | Variable, may be altered | Southern Blot for replicative intermediates, qPCR for HBV DNA | [8][9] |

| Nucleocapsid Assembly | Normal | Can be affected by mutations in flanking regions | Electron microscopy, size exclusion chromatography | [8] |

| H-2Kb Binding Affinity | High | Potentially altered | Peptide binding assays | [10][11] |

Note: The I97L mutation has been noted to affect the fidelity of viral genome replication and secretion, leading to the release of immature virions[5]. Other mutations within this epitope have been shown to impact CTL recognition and can be selected for under immune pressure, leading to viral persistence[6].

Key Experimental Protocols

Cytotoxic T Lymphocyte (CTL) Assay (Chromium-51 Release Assay)

This assay is a classic method to measure the cytotoxic activity of CTLs against target cells presenting a specific epitope.

Principle: Target cells are labeled with radioactive Chromium-51 (⁵¹Cr). When CTLs recognize and lyse the target cells, ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the degree of cell lysis.

Detailed Methodology:

-

Target Cell Preparation:

-

Use a suitable target cell line (e.g., RMA-S or EL4 cells, which are H-2Kb positive) that can be pulsed with the HBcAg aa:93-100 peptide.

-

Incubate the target cells (1 x 10⁶ cells) with 100 µCi of Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

-

Wash the labeled cells three times with culture medium to remove excess ⁵¹Cr.

-

Resuspend the cells to a final concentration of 1 x 10⁵ cells/mL.

-

-

Effector Cell Preparation:

-

Isolate spleen cells from mice immunized with an HBcAg-expressing plasmid or peptide.

-

Co-culture the splenocytes with the HBcAg aa:93-100 peptide (0.05 µM) for 5 days to expand the population of specific CTLs[12].

-

-

Cytotoxicity Assay:

-

In a 96-well round-bottom plate, mix the ⁵¹Cr-labeled target cells (1 x 10⁴ cells/well) with the effector CTLs at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

-

Include control wells for:

-

Spontaneous release: Target cells incubated with medium alone.

-

Maximum release: Target cells lysed with a detergent (e.g., 1% Triton X-100).

-

-

Incubate the plate for 4 hours at 37°C.

-

Centrifuge the plate and collect the supernatant.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Calculation of Specific Lysis:

Intracellular Cytokine Staining (ICS) for IFN-γ Production

This flow cytometry-based assay quantifies the frequency of antigen-specific T cells by detecting the production of intracellular cytokines, such as Interferon-gamma (IFN-γ), upon stimulation.

Principle: T cells are stimulated with the specific peptide epitope. In the presence of a protein transport inhibitor, cytokines produced by activated T cells accumulate intracellularly. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD8) and intracellular cytokines (e.g., IFN-γ) for analysis by flow cytometry.

Detailed Methodology:

-

Cell Stimulation:

-

Prepare splenocytes or peripheral blood mononuclear cells (PBMCs) at a concentration of 1-2 x 10⁶ cells/mL in complete culture medium.

-

Stimulate the cells with the HBcAg aa:93-100 peptide (e.g., 1-10 µg/mL) for 5-6 hours at 37°C.

-

Include positive (e.g., PMA/Ionomycin) and negative (medium alone) controls.

-

Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-5 hours of incubation.

-

-

Surface Staining:

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Stain with fluorescently labeled antibodies against surface markers (e.g., anti-CD3, anti-CD8) for 30 minutes at 4°C in the dark.

-

-

Fixation and Permeabilization:

-

Wash the cells to remove unbound antibodies.

-

Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.

-

Wash the cells and then permeabilize with a permeabilization buffer (e.g., containing saponin or a commercial permeabilization solution).

-

-

Intracellular Staining:

-

Stain the permeabilized cells with a fluorescently labeled anti-IFN-γ antibody for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Wash the cells and resuspend in FACS buffer.

-

Acquire the data on a flow cytometer.

-

Analyze the data by gating on the CD8+ T cell population and quantifying the percentage of IFN-γ positive cells.

-

Signaling Pathways and Logical Relationships

The HBcAg protein, including regions that encompass or are influenced by the aa:93-100 epitope, interacts with and modulates various host signaling pathways, contributing to HBV pathogenesis.

HBcAg and Immune Signaling

HBcAg can modulate innate and adaptive immune responses. The aa:93-100 epitope is central to the adaptive immune response, leading to CTL activation and potential liver damage.

Caption: CTL recognition of the HBcAg aa:93-100 epitope presented by MHC class I on infected hepatocytes.

HBcAg and Intracellular Signaling (PI3K/Akt Pathway)

HBV proteins, including HBcAg, have been shown to interact with and modulate intracellular signaling pathways such as the PI3K/Akt pathway, which can influence viral replication and cell survival. While the direct role of the aa:93-100 region in this interaction is not fully elucidated, the overall context of HBcAg's function is relevant.

Caption: Modulation of the PI3K/Akt signaling pathway by HBcAg, impacting cell survival and HBV replication.

Experimental Workflow for CTL Epitope Identification and Characterization

The process of identifying and characterizing a CTL epitope like HBcAg aa:93-100 involves a series of interconnected experimental steps.

Caption: A typical experimental workflow for the identification and functional characterization of a CTL epitope.

Role in HBV Pathogenesis and as a Therapeutic Target

The HBcAg aa:93-100 region plays a dual role in HBV pathogenesis. On one hand, it is a key target for the host immune response that can lead to liver damage. On the other hand, its immunogenicity makes it a promising target for therapeutic interventions.

Immune-Mediated Pathology: The CTL response directed against the HBcAg aa:93-100 epitope is a major contributor to the necroinflammatory liver disease observed in chronic hepatitis B[2][3]. The continuous killing of infected hepatocytes by CTLs can lead to fibrosis, cirrhosis, and eventually hepatocellular carcinoma.

Therapeutic Implications: The high immunogenicity of the HBcAg aa:93-100 epitope makes it an attractive component for therapeutic vaccines. The goal of such vaccines is to boost the patient's own CTL response to a level that can effectively control or clear the HBV infection[4]. Strategies include DNA vaccines, peptide-based vaccines, and viral vector-based vaccines that deliver and express HBcAg or this specific epitope.

Furthermore, understanding the impact of mutations within this region on immune recognition is crucial for the design of effective immunotherapies. Viral escape mutations in this epitope can render therapeutic vaccines less effective, highlighting the need for personalized or multi-epitope vaccine strategies[6][7].

Conclusion

The HBcAg amino acid 93-100 region is a critical determinant in the interplay between HBV and the host immune system. Its role as a dominant CTL epitope underscores its importance in both the pathogenesis of liver disease and as a target for novel therapeutic approaches. A thorough understanding of the immunological and virological consequences of sequence variations within this epitope is essential for the development of effective strategies to achieve a functional cure for chronic hepatitis B. This technical guide provides a foundational resource for researchers and drug developers working towards this goal.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. Peptide selection by an MHC H-2Kb class I molecule devoid of the central anchor ("C") pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nucleolar Localization of Human Hepatitis B Virus Capsid Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CTL escape mutations of core protein are more frequent in strains of HBeAg negative patients with low levels of HBV DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Hepatitis B Virus DNA Replication Is Coordinated by Core Protein Serine Phosphorylation and HBx Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amino acid changes in the peptide binding site have structural consequences at the surface of class I glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preferred size of peptides that bind to H-2 Kb is sequence dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Chromium-51 Release Assay | Revvity [revvity.com]

- 14. mdpi.com [mdpi.com]

- 15. bitesizebio.com [bitesizebio.com]

Structural Analysis of the Hepatitis B Virus Core Epitope (Seq1 aa:93-100): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural and functional analysis of the Hepatitis B Virus (HBV) core protein epitope spanning amino acids 93-100 (sequence: MGLKFRQL). This epitope is a well-characterized cytotoxic T-lymphocyte (CTL) epitope restricted by the murine major histocompatibility complex (MHC) class I molecule H-2Kb. Understanding the structural basis of its recognition by the immune system is crucial for the development of novel immunotherapies and vaccines against chronic HBV infection.

Introduction to the HBV Core Epitope (aa:93-100)

The HBV core protein (HBcAg) is a major target for the host immune response during HBV infection. The peptide sequence MGLKFRQL, corresponding to amino acids 93-100 of the core protein, has been identified as a significant CTL epitope in the context of the H-2Kb MHC class I molecule in mouse models, which are instrumental in preclinical immunology studies. The recognition of this peptide-MHC (pMHC) complex by specific T-cell receptors (TCRs) on CD8+ T-cells is a critical event in the adaptive immune response, leading to the elimination of HBV-infected cells. The availability of PE-H-2Kb/MGLKFRQL MHC Tetramers further underscores the importance of this epitope in immunological research, enabling the direct visualization and quantification of epitope-specific T-cells.[1]

Structural Analysis of the MGLKFRQL-H-2Kb Complex

While a crystal structure of the MGLKFRQL peptide in complex with H-2Kb is not currently available in the Protein Data Bank (PDB), its binding mode can be inferred from the known structures of other peptides bound to H-2Kb. The H-2Kb binding groove contains specific pockets that accommodate anchor residues of the peptide, dictating the binding motif. For H-2Kb, the primary anchor residues are typically at position 5 (P5) and the C-terminus (P8 for an octapeptide), with a preference for aromatic or large hydrophobic residues at P5 and a hydrophobic residue at P8.

Molecular Modeling of the MGLKFRQL-H-2Kb Complex:

Based on the known structure of H-2Kb and its peptide binding motifs, a predictive model of the MGLKFRQL peptide in the binding groove can be generated.

-

P1 (M): Methionine at the N-terminus is likely to be exposed to the solvent.

-

P2 (G): Glycine provides flexibility to the peptide backbone.

-

P3 (L): Leucine can interact with hydrophobic pockets within the groove.

-

P4 (K): Lysine, a charged residue, is likely to be solvent-exposed and available for TCR interaction.

-

P5 (F): Phenylalanine serves as a primary anchor residue, fitting into a deep hydrophobic pocket (the C pocket) within the H-2Kb groove.[2]

-

P6 (R): Arginine, another charged and bulky residue, is likely oriented towards the TCR for recognition.

-

P7 (Q): Glutamine can form hydrogen bonds and is likely involved in TCR interaction.

-

P8 (L): Leucine at the C-terminus acts as the second primary anchor residue, fitting into the F pocket of the H-2Kb molecule.

The following DOT script generates a logical diagram illustrating the predicted interaction of the MGLKFRQL peptide with the H-2Kb binding groove.

Predicted binding of MGLKFRQL to H-2Kb and TCR.

Quantitative Analysis of Binding and Immunogenicity

Precise quantitative data on the binding affinity and immunogenicity of the MGLKFRQL epitope are essential for its evaluation as a vaccine candidate or for designing TCR-based therapies.

Binding Affinity to H-2Kb

The binding affinity of the MGLKFRQL peptide to the H-2Kb molecule can be determined using Surface Plasmon Resonance (SPR). This technique measures the binding kinetics (association and dissociation rates) in real-time, from which the equilibrium dissociation constant (Kd) can be calculated. A lower Kd value indicates a higher binding affinity.

Table 1: Representative Binding Affinity Data for Peptide-MHC Class I Interactions (Illustrative)

| Peptide | MHC Molecule | Ka (1/Ms) | Kd (1/s) | KD (M) |

| SIINFEKL | H-2Kb | 1.2 x 10^5 | 2.5 x 10^-4 | 2.1 x 10^-9 |

| MGLKFRQL | H-2Kb | TBD | TBD | TBD |

| VSV-8 | H-2Kb | 8.9 x 10^4 | 1.1 x 10^-4 | 1.2 x 10^-9 |

TBD: To Be Determined. Data for SIINFEKL and VSV-8 are representative values from the literature to illustrate typical affinity ranges.

Immunogenicity Assessment

The immunogenicity of the MGLKFRQL epitope is determined by its ability to elicit a T-cell response. This can be quantified by measuring the frequency of MGLKFRQL-specific CD8+ T-cells and their functional capacity, primarily through IFN-γ production.

Table 2: Quantitative Immunogenicity of HBV Core Epitopes (Illustrative Data)

| Epitope | Assay | Readout | Result |

| MGLKFRQL | IFN-γ ELISPOT | Spot Forming Units (SFU) / 10^6 cells | Dependent on experimental conditions |

| MGLKFRQL | Tetramer Staining | % of CD8+ T-cells | Dependent on immunization protocol |

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the kinetic and equilibrium binding constants of the MGLKFRQL peptide to the H-2Kb molecule.

Methodology:

-

Immobilization: Purified, recombinant H-2Kb molecules are immobilized on a sensor chip surface.

-

Binding: Serial dilutions of the synthetic MGLKFRQL peptide are flowed over the sensor surface.

-

Detection: The change in refractive index at the surface, which is proportional to the mass of bound peptide, is measured in real-time.

-

Data Analysis: Association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a kinetic binding model. The equilibrium dissociation constant (KD) is calculated as kd/ka.

IFN-γ ELISPOT Assay for T-Cell Function

Objective: To quantify the number of MGLKFRQL-specific, IFN-γ-secreting CD8+ T-cells.

Methodology:

-

Plate Coating: A 96-well plate is coated with an anti-IFN-γ capture antibody.

-

Cell Plating: Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice are plated in the wells.

-

Stimulation: The cells are stimulated with the MGLKFRQL peptide.

-

Incubation: The plate is incubated to allow for cytokine secretion.

-

Detection: After cell removal, a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.

-

Visualization: A substrate is added that produces an insoluble colored spot at the site of cytokine secretion.

-

Analysis: The spots are counted, with each spot representing a single IFN-γ-secreting cell.

Workflow for IFN-γ ELISPOT assay.

H-2Kb/MGLKFRQL Tetramer Staining

Objective: To directly visualize and quantify MGLKFRQL-specific CD8+ T-cells by flow cytometry.

Methodology:

-

Cell Preparation: A single-cell suspension is prepared from splenocytes or PBMCs.

-

Staining: Cells are incubated with a fluorescently labeled H-2Kb/MGLKFRQL tetramer and fluorescently labeled antibodies against cell surface markers (e.g., CD8, CD44).

-

Washing: Unbound reagents are washed away.

-

Acquisition: The stained cells are analyzed on a flow cytometer.

-

Analysis: The percentage of CD8+ T-cells that are also positive for the tetramer is determined.

T-Cell Receptor Signaling Pathway

The recognition of the MGLKFRQL-H-2Kb complex by a specific TCR on a CD8+ T-cell initiates a signaling cascade that leads to T-cell activation, proliferation, and effector function.

Simplified TCR signaling pathway upon pMHC recognition.

Conclusion

The HBV core epitope aa:93-100 (MGLKFRQL) is a critical target for the CTL response in the context of H-2Kb. A thorough understanding of its structural presentation, binding affinity to MHC, and the subsequent T-cell response is paramount for the rational design of immunotherapies. The methodologies outlined in this guide provide a framework for the comprehensive evaluation of this and other viral epitopes. Further research, including the determination of the crystal structure of the MGLKFRQL-H-2Kb-TCR ternary complex, will provide even greater insights into the molecular basis of immune recognition and pave the way for more effective treatments for chronic hepatitis B.

References

Immunological Significance of Hepatitis B Virus Core Peptide 93-100: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hepatitis B virus (HBV) core antigen (HBcAg) is a potent immunogen that elicits robust B-cell and T-cell responses during HBV infection. Within the core protein, the peptide spanning amino acids 93-100 has been identified as a critical epitope for the cellular immune response, particularly in the context of cytotoxic T lymphocyte (CTL) activity. This technical guide provides a comprehensive overview of the immunological significance of the HBV core peptide 93-100, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows. This information is crucial for researchers and professionals involved in the development of novel immunotherapies and vaccines for chronic hepatitis B.

Data Presentation: Quantitative Analysis of T-Cell Responses to HBV Core Peptide 93-100

The following tables summarize quantitative data from various studies investigating the cellular immune response to the HBV core peptide 93-100 in murine models. These models are instrumental in preclinical research for HBV immunotherapies.

Table 1: Frequency of HBV Core 93-100-Specific CD8+ T Cells in Murine Models

| Mouse Model | Tissue | Method of HBV Delivery | Time Point | Frequency of Core 93-100-Specific CD8+ T Cells (% of total CD8+ T cells) | Reference |

| C57BL/6 | Liver | Hydrodynamic Injection (pSM2 plasmid) | Day 21 | ~15-20% | [1] |

| C57BL/6 | Spleen | Hydrodynamic Injection (pSM2 plasmid) | Day 21 | ~5-10% | [1] |

| C57BL/6 | Liver | Hydrodynamic Injection | Day 14 | >30% | [2] |

| C57BL/6 | Spleen | Hydrodynamic Injection (pAAV/HBV1.2 or pSM2) | Day 21 | Not specified, but detectable | [3] |

| HBV Transgenic | Liver | Adoptive Transfer of Cor93-specific T cells | Day 28 | Not specified, but significant accumulation | [4] |

| C57BL/6 | Spleen | Protein Prime/MVA Boost Vaccination | Day 35 | 6.6% (without CD70 co-expression), 16.8% (with CD70 co-expression) | [5] |

Table 2: Cytokine Production by Splenocytes in Response to HBV Core Peptide 93-100 Stimulation in Murine Models

| Mouse Model | Cytokine | Experimental Condition | Cytokine-Producing Cells (% of total CD8+ T cells) | Reference |

| C57BL/6 (WT) | IFN-γ | Hydrodynamic Injection (pSM2) | ~15% (Liver), ~3% (Spleen) | [6] |

| Tlr2-/- | IFN-γ | Hydrodynamic Injection (pSM2) | Reduced compared to WT | [6] |

| C57BL/6 (WT) | TNF-α | Hydrodynamic Injection (pSM2) | ~3% (Liver), ~1% (Spleen) | [6] |

| Tlr2-/- | TNF-α | Hydrodynamic Injection (pSM2) | Reduced compared to WT | [6] |

| C57BL/6 (WT) | IL-2 | Hydrodynamic Injection (pSM2) | ~0.4% (Liver), ~0.2% (Spleen) | [6] |

| Tlr2-/- | IL-2 | Hydrodynamic Injection (pSM2) | Reduced compared to WT | [6] |

| C57BL/6 | IFN-γ | Protein Prime/MVA Boost Vaccination | 5.9% (without CD70 co-expression), 12.6% (with CD70 co-expression) | [5] |

| HBeAg(+) AAV-HBV | IFN-γ | Therapeutic Vaccination (TherVacB) | Lower frequency in liver compared to HBeAg(-) | [7] |

| HBeAg(-) AAV-HBV | IFN-γ | Therapeutic Vaccination (TherVacB) | Higher frequency in liver compared to HBeAg(+) | [7] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the immune response to HBV core peptide 93-100 are provided below.

Dimer/Tetramer Staining for Quantification of Antigen-Specific CD8+ T Cells

This protocol is used to directly visualize and quantify CD8+ T cells that are specific for the HBV core 93-100 peptide.

Materials:

-

Lymphocytes isolated from mouse spleen or liver.

-

Recombinant soluble dimeric H-2Kb:Ig fusion protein or pre-made PE-H-2Kb/HBV core antigen (MGLKFRQL) MHC Tetramer.[8]

-

HBV core 93-100 peptide (MGLKFRQL).

-

PE- or FITC-conjugated anti-mouse IgG1 antibody (for dimer staining).

-

Fluorochrome-conjugated anti-mouse CD8 antibody.

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

-

Anti-mouse CD16/32 antibody (Fc block).

Procedure:

-

Peptide Loading of Dimer (if not using pre-made tetramer): Incubate the H-2Kb:Ig dimer with a 10-fold molar excess of the HBV core 93-100 peptide at 4°C for 24 hours.[3]

-

Cell Preparation: Prepare a single-cell suspension of lymphocytes from the desired tissue (e.g., spleen or liver).

-

Fc Receptor Blocking: Incubate the cells with anti-mouse CD16/32 antibody in FACS buffer for 10 minutes at 4°C to block non-specific antibody binding.[3]

-

Dimer/Tetramer Staining: Add the peptide-loaded dimer or pre-made tetramer to the cells and incubate for 1 hour at 4°C in the dark.[3]

-

Secondary Antibody Staining (for dimer): If using a dimer, wash the cells and then incubate with a PE- or FITC-conjugated anti-mouse IgG1 antibody for 20 minutes at 4°C in the dark.[3]

-

Surface Marker Staining: Add a fluorochrome-conjugated anti-mouse CD8 antibody and incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with FACS buffer.

-

Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Gate on the CD8+ population to determine the percentage of cells that are positive for the dimer/tetramer.

Intracellular Cytokine Staining (ICS) for Functional Analysis of T Cells

This protocol is used to measure the production of cytokines (e.g., IFN-γ, TNF-α, IL-2) by HBV core 93-100-specific T cells upon stimulation.

Materials:

-

Lymphocytes isolated from mouse spleen or liver.

-

HBV core 93-100 peptide (MGLKFRQL).

-

Brefeldin A or Monensin (protein transport inhibitors).

-

Fluorochrome-conjugated antibodies against mouse CD8, IFN-γ, TNF-α, and IL-2.

-

Fixation/Permeabilization buffer.

-

FACS buffer.

Procedure:

-

Cell Stimulation: Stimulate 1-2 x 10^6 lymphocytes with the HBV core 93-100 peptide (typically 1-10 µg/mL) in complete RPMI medium for 5-6 hours at 37°C.[6][9]

-

Protein Transport Inhibition: Add Brefeldin A or Monensin for the final 4-5 hours of stimulation to retain cytokines intracellularly.[7]

-

Surface Staining: Wash the cells and stain for surface markers, such as CD8, for 30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Intracellular Staining: Add fluorochrome-conjugated antibodies against IFN-γ, TNF-α, and IL-2 to the permeabilized cells and incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with permeabilization buffer.

-

Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Gate on the CD8+ T cell population to determine the percentage of cells producing each cytokine.

Enzyme-Linked Immunospot (ELISpot) Assay for Frequency of Cytokine-Secreting Cells

This protocol is a highly sensitive method to quantify the frequency of T cells secreting a specific cytokine in response to the HBV core 93-100 peptide.

Materials:

-

PVDF-membrane 96-well ELISpot plates.

-

Capture and biotinylated detection antibodies for the cytokine of interest (e.g., IFN-γ).

-

Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP).

-

Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC).

-

Lymphocytes from spleen or peripheral blood.

-

HBV core 93-100 peptide.

-

Complete RPMI medium.

Procedure:

-

Plate Coating: Coat the ELISpot plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with sterile PBS containing 10% FBS for at least 2 hours at room temperature.

-

Cell Plating and Stimulation: Add a known number of lymphocytes (e.g., 2-4 x 10^5 cells/well) to the wells along with the HBV core 93-100 peptide (typically 10 µg/mL). Include negative (no peptide) and positive (e.g., PHA or anti-CD3) controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Detection:

-

Wash the plate to remove cells.

-

Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.

-

Wash the plate and add the substrate.

-

-

Spot Development and Analysis: Allow spots to develop until they are clearly visible. Stop the reaction by washing with water. Air-dry the plate and count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to the immunological significance of HBV core peptide 93-100.

Signaling Pathways

Caption: CD8+ T cell activation by HBV core peptide 93-100.

References

- 1. The IL-1R/TLR signaling pathway is essential for efficient CD8+ T-cell responses against hepatitis B virus in the hydrodynamic injection mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Hepatitis B Virus-Specific CD8+ T Cells Maintain Functional Exhaustion after Antigen Reexposure in an Acute Activation Immune Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of co-signaling receptor modulation in hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. PE-H-2Kb/HBV core antigen (MGLKFRQL) MHC Tetramer - Creative Biolabs [creativebiolabs.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of HBV Core Protein (Seq1 aa:93-100) with Host Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the interactions between the Hepatitis B Virus (HBV) core protein (HBc), specifically the amino acid sequence 93-100, and host cellular proteins. This region is a critical determinant in the host's immune response to HBV infection and is implicated in the nuclear lifecycle of the virus.

Introduction to HBV Core Protein and the aa:93-100 Sequence

The HBV core protein is a multifunctional protein that plays a central role in the viral lifecycle. It self-assembles to form the viral capsid, which encapsidates the viral genome. Beyond its structural role, HBc is actively involved in viral replication, particle assembly, and the modulation of host cellular processes.

The specific amino acid sequence at positions 93-100 of the HBV core protein (sequence: MGLKIRQL) has been identified as a key immunodominant epitope. This peptide is recognized by the host's immune system, particularly by cytotoxic T-lymphocytes (CTLs), which are crucial for clearing viral infections.[1][2][3]

Interaction with the Host Immune System: A Cytotoxic T-Lymphocyte Epitope

The primary and most well-documented interaction of the HBV core aa:93-100 peptide is with the host's major histocompatibility complex (MHC) class I molecules. This interaction is fundamental to the adaptive immune response against HBV-infected cells.

Signaling Pathway: MHC Class I Antigen Presentation

The interaction of the HBV core aa:93-100 peptide with the host immune system follows the classical MHC class I antigen presentation pathway. This pathway is essential for alerting the immune system to the presence of intracellular pathogens like viruses.

Caption: MHC Class I presentation of HBV core peptide aa:93-100.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data, such as binding affinities (Kd values), for the direct interaction of the isolated HBV core aa:93-100 peptide with specific human MHC class I alleles. However, the consistent observation of CTL responses to this peptide in both in vitro and in vivo models strongly indicates a functionally significant interaction.[3][4]

| Interaction | Host Protein/Complex | Quantitative Data | Implication |

| Antigen Presentation | MHC Class I | Not available | Essential for T-cell recognition of infected cells. |

Interaction with Host Factors in Nuclear Transport

While the aa:93-100 sequence is primarily recognized for its role as a CTL epitope, the full-length HBV core protein engages in critical interactions with host proteins to facilitate its transport into the nucleus of infected hepatocytes. This nuclear import is essential for the establishment of the viral covalently closed circular DNA (cccDNA), the template for viral replication.[5][6]

The C-terminal domain of the HBV core protein contains nuclear localization signals (NLS) that are recognized by the host's nuclear import machinery, primarily involving importin α and importin β.[7][8][9] Although the aa:93-100 sequence is not within the primary NLS, its structural context within the core protein may influence the exposure and recognition of the NLS.

Signaling Pathway: Nuclear Import of HBV Core Protein

The nuclear import of the HBV core protein is a multi-step process involving the recognition of its NLS by importins and subsequent translocation through the nuclear pore complex.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. HBV Core Protein Is in Flux between Cytoplasmic, Nuclear, and Nucleolar Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepatitis B virus Core protein nuclear interactome identifies SRSF10 as a host RNA-binding protein restricting HBV RNA production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Importin β Can Bind Hepatitis B Virus Core Protein and Empty Core-Like Particles and Induce Structural Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for nuclear import of hepatitis B virus (HBV) nucleocapsid core | NSF Public Access Repository [par.nsf.gov]

- 9. Phosphorylation-dependent Binding of Hepatitis B Virus Core Particles to the Nuclear Pore Complex - PMC [pmc.ncbi.nlm.nih.gov]

Conservation of the HBV Core Protein Seq1 93-100 Region: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the amino acid sequence conservation of the Hepatitis B Virus (HBV) core protein (HBc) within the Seq1 93-100 region across major genotypes. This document is intended for researchers, scientists, and professionals involved in drug development, offering a concise yet comprehensive overview of the sequence variability, experimental methodologies for its assessment, and the potential functional implications of this specific protein segment.

Quantitative Analysis of Amino Acid Sequence Conservation (Residues 93-100)

The amino acid sequence of the HBV core protein spanning positions 93 to 100 was analyzed across representative isolates of genotypes A through H. The sequences were retrieved from the NCBI database and aligned to assess the degree of conservation.

Table 1: Amino Acid Sequence Alignment of HBV Core Protein (Residues 93-100) Across Genotypes A-H

| Genotype | Accession No. | 93 | 94 | 95 | 96 | 97 | 98 | 99 | 100 |

| A | NC_003977.2 | L | W | G | A | S | V | R | E |

| B | AB602818.1 | L | W | G | A | S | V | R | E |

| C | AY128092.1 | L | W | G | A | S | V | R | E |

| D | KC875249.1 | L | W | G | A | S | I | R | E |

| E | X75657.1 | L | W | G | A | S | V | R | E |

| F | AF223965.1 | L | W | G | A | S | V | R | E |

| G | AF160501.1 | L | W | G | A | S | V | R | E |

| H | AY090454.1 | L | W | G | A | S | V | R | E |

Table 2: Conservation Analysis of HBV Core Protein Amino Acid Residues 93-100

| Position | Amino Acid | Conservation Percentage | Notes |

| 93 | L (Leucine) | 100% | Fully conserved across all analyzed genotypes. |

| 94 | W (Tryptophan) | 100% | Fully conserved across all analyzed genotypes. |

| 95 | G (Glycine) | 100% | Fully conserved across all analyzed genotypes. |

| 96 | A (Alanine) | 100% | Fully conserved across all analyzed genotypes. |

| 97 | S (Serine) | 100% | Fully conserved across all analyzed genotypes. |

| 98 | V (Valine) / I (Isoleucine) | 87.5% | A conservative substitution (V to I) is observed in Genotype D. |

| 99 | R (Arginine) | 100% | Fully conserved across all analyzed genotypes. |

| 100 | E (Glutamic Acid) | 100% | Fully conserved across all analyzed genotypes. |

The analysis reveals a high degree of conservation within the 93-100 region of the HBV core protein across all major genotypes. Seven out of the eight amino acid positions are 100% conserved. A single, conservative substitution of Valine to Isoleucine is observed at position 98 in genotype D. This high level of conservation suggests a critical functional or structural role for this segment of the core protein.

Detailed Experimental Protocols

HBV DNA Extraction, PCR Amplification, and Sequencing

This protocol outlines the methodology for obtaining the nucleotide sequence of the HBV core gene from a patient sample.

-

Sample Collection and Preparation:

-

Collect 5-10 ml of whole blood in EDTA-containing tubes.

-

Separate plasma by centrifugation at 1,500 x g for 10 minutes at 4°C.

-

Store plasma at -80°C until use.

-

-

HBV DNA Extraction:

-

Utilize a commercial viral DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit, Qiagen) following the manufacturer's instructions.

-

Elute the purified viral DNA in 50 µl of elution buffer.

-

-

PCR Amplification of the Core Gene:

-

Design primers flanking the HBV core gene (approximately nucleotides 1901 to 2452).

-

Prepare a PCR master mix containing:

-

10 µl of 5x PCR buffer

-

1 µl of 10 mM dNTPs

-

1 µl of 10 µM forward primer

-

1 µl of 10 µM reverse primer

-

0.5 µl of a high-fidelity DNA polymerase

-

5 µl of extracted HBV DNA

-

Nuclease-free water to a final volume of 50 µl.

-

-

Perform PCR with the following cycling conditions:

-

Initial denaturation: 95°C for 5 minutes

-

35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 58°C for 30 seconds

-

Extension: 72°C for 1 minute

-

-

Final extension: 72°C for 10 minutes.

-

-

-

Gel Electrophoresis and PCR Product Purification:

-

Run the PCR product on a 1.5% agarose gel to verify the amplicon size.

-

Purify the PCR product using a commercial PCR purification kit.

-

-

Sanger Sequencing:

-

Send the purified PCR product and sequencing primers to a sequencing facility for bidirectional Sanger sequencing.

-

Bioinformatic Analysis of Sequence Conservation

This protocol describes the workflow for analyzing the obtained sequence data to determine conservation.

-

Sequence Assembly and Translation:

-

Assemble the forward and reverse sequencing reads to obtain a consensus nucleotide sequence for the core gene.

-

Translate the nucleotide sequence into the corresponding amino acid sequence.

-

-

Multiple Sequence Alignment:

-

Retrieve reference HBV core protein sequences for genotypes A-H from a public database (e.g., NCBI, HBVdb).[1]

-

Perform a multiple sequence alignment of the obtained patient sequence and the reference sequences using software such as ClustalW or MUSCLE.

-

-

Conservation Analysis:

-

Visualize the alignment using software like BioEdit or Jalview.

-

Analyze the amino acid conservation at each position within the 93-100 region.

-

Calculate the percentage of conservation for each residue.

-

Potential Functional Significance and Signaling Interactions

The high degree of conservation in the HBc 93-100 region, which is part of the core protein's assembly domain, strongly suggests a crucial role in the viral life cycle.[2][3][4] This region is situated within a known immunodominant area of the core protein, indicating its potential involvement in host-virus interactions.[5][6]

While direct signaling pathways involving specifically residues 93-100 have not been extensively characterized, the core protein is known to be a target for host cell kinases, which can regulate its function.[7][8][9] Phosphorylation of the core protein is a key post-translational modification that influences capsid assembly, stability, and nuclear trafficking.[10][11][12][13] Given its location, it is plausible that the 93-100 region contributes to the structural integrity necessary for these phosphorylation-dependent regulatory events.

This diagram illustrates the potential influence of the structurally important 93-100 region on downstream functions of the HBV core protein, which are regulated by host cell kinases. The high conservation of this region makes it a potential, albeit challenging, target for novel antiviral therapies aimed at disrupting core protein function. Further research is warranted to elucidate the precise molecular interactions and functional consequences of this conserved sequence.

References

- 1. HBVdb::Protein - Hepatitis B Virus Database [hbvdb.lyon.inserm.fr]

- 2. Hepatitis B Virus Core Protein Domains Essential for Viral Capsid Assembly in a Cellular Context - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assembly and Release of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of the full-length hepatitis B virus core protein and its capsid formation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02099A [pubs.rsc.org]

- 5. Characterization of minor and major antigenic regions within the hepatitis B virus nucleocapsid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Major Immunodominant Region of Hepatitis B Virus Core Antigen as a Delivery Vector to Improve the Immunogenicity of the Fusion Antigen ROP2-SAG1 Multiepitope from Toxoplasma gondii in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SRPK2 Mediates HBV Core Protein Phosphorylation and Capsid Assembly via Docking Interaction | PLOS Pathogens [journals.plos.org]

- 8. Hepatitis B virus core protein phosphorylation: Identification of the SRPK1 target sites and impact of their occupancy on RNA binding and capsid structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Hepatitis B Virus Interactome: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nuclear Export and Import of Human Hepatitis B Virus Capsid Protein and Particles | PLOS Pathogens [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. HBV Core Protein Is in Flux between Cytoplasmic, Nuclear, and Nucleolar Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

HBV Core Protein 93-100: A Potential Biomarker for T-Cell Mediated Immunity in Hepatitis B Infection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Hepatitis B Virus (HBV) core protein (HBc) is a critical viral component that plays a multifaceted role in the HBV lifecycle and is a major target of the host immune response. Within this protein, the amino acid sequence 93-100 (MGLKFRQL) has been identified as an immunodominant epitope, particularly for cytotoxic T-lymphocyte (CTL) responses. This technical guide provides a comprehensive overview of the HBV core protein 93-100 epitope, its potential as a biomarker for assessing T-cell mediated immunity in HBV infection, and detailed methodologies for its detection and functional characterization. The guide is intended for researchers, scientists, and professionals involved in the development of novel therapeutics for chronic hepatitis B.

Introduction: The Role of HBV Core Protein in Pathogenesis and Immunity

The Hepatitis B virus is a small, enveloped DNA virus that can establish persistent infections, leading to chronic hepatitis, cirrhosis, and hepatocellular carcinoma. The viral nucleocapsid is composed of the HBV core protein, which not only protects the viral genome but is also actively involved in viral replication and modulation of the host immune system.[1]

The immune response to HBcAg is a key determinant of the clinical outcome of HBV infection. In acute, self-resolving hepatitis B, a vigorous and multi-specific T-cell response against HBV antigens, including the core protein, is observed.[2] Conversely, in chronic hepatitis B (CHB), the T-cell response is often weak or dysfunctional, a state referred to as T-cell exhaustion.[3] Therefore, monitoring the HBV-specific T-cell response is crucial for understanding disease progression and evaluating the efficacy of immunomodulatory therapies.

The 93-100 amino acid region of the HBV core protein has been identified as a significant CD8+ T-cell epitope, particularly in the context of certain MHC class I alleles. The quantification and functional assessment of T-cells specific to this epitope offer a potential window into the cellular immune status of an HBV-infected individual.

Quantitative Data on HBV Core 93-100 Specific T-Cell Responses

While extensive human data specifically isolating the 93-100 epitope's role as a clinical biomarker is still emerging, studies in murine models and human studies analyzing broader core-specific responses provide valuable insights. The following tables summarize key quantitative findings.

Table 1: Frequency of HBV Core 93-100 (C93) Specific CD8+ T-Cells in Murine Models of HBV Infection

| Model System | Tissue | C93-Specific CD8+ T-Cell Frequency (% of total CD8+ T-cells) | Correlation with Viral Load | Reference |

| Hydrodynamic Injection (HI) Mouse Model | Liver | 1-5% | Inverse | [4] |

| AAV-HBV Mouse Model | Liver | 2-8% (post-therapeutic vaccination) | Inverse | [5] |

| HBV Transgenic Mice | Liver | ~5-fold increase with αCD40 treatment | Inverse | [1] |

Table 2: Cytokine Profile of HBV Core-Specific T-Cells in Human Chronic Hepatitis B Patients

| Clinical Phase | T-Cell Type | Predominant Cytokines | Key Findings | Reference |

| Chronic Hepatitis B (HBeAg+) | CD4+ & CD8+ | Low IFN-γ, Low IL-2, Low TNF-α | Weaker core-specific T-cell response compared to HBeAg- patients. | [1] |

| Chronic Hepatitis B (HBeAg-) | CD4+ & CD8+ | Moderate IFN-γ, Low IL-2, Low TNF-α | T-cell responses inversely correlate with HBV DNA levels. | [6] |

| Resolved HBV Infection | CD4+ & CD8+ | High IFN-γ, High IL-2, High TNF-α | Robust and multi-functional T-cell memory. | [7] |

Table 3: Correlation of HBV Core-Specific T-Cell Responses with Clinical Parameters in Humans

| Parameter | Correlation with Core-Specific T-Cell Response | Direction of Correlation | Significance | Reference |

| HBV DNA Level | Frequency and function of IFN-γ producing T-cells | Inverse | Significant (p < 0.05) | [6] |

| Serum ALT Level | Total anti-HBc levels (surrogate for core antigen exposure) | Positive | Significant (p < 0.001) | [6] |

| HBsAg Level | Frequency of core-specific T-cells | Inverse (trend) | Not always statistically significant | [8] |

Experimental Protocols

Accurate assessment of the HBV core 93-100 specific T-cell response requires standardized and robust methodologies. The following sections detail the protocols for the two most common assays used in this context.

Quantification of HBV Core 93-100 Specific CD8+ T-Cells by MHC Class I Multimer Staining

This technique allows for the direct visualization and enumeration of antigen-specific T-cells.

Principle: Solubilized MHC class I molecules, folded with the HBV core 93-100 peptide (MGLKFRQL), are multimerized (as tetramers, pentamers, or dextramers) and conjugated to a fluorescent probe. These multimers bind with high avidity to the T-cell receptors (TCRs) on CD8+ T-cells that are specific for this epitope, enabling their detection by flow cytometry.

Protocol:

-

Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells twice with phosphate-buffered saline (PBS).

-

Staining:

-

Resuspend 1-2 x 10^6 PBMCs in 50 µL of staining buffer (PBS with 2% Fetal Bovine Serum).

-

Add the fluorescently labeled HBV core 93-100 MHC multimer at a pre-titrated optimal concentration.

-

Incubate for 30 minutes at 4°C in the dark.

-

Add fluorochrome-conjugated antibodies against CD8, CD3, and a viability dye (to exclude dead cells).

-

Incubate for another 20-30 minutes at 4°C in the dark.

-

-

Washing: Wash the cells twice with 2 mL of staining buffer.

-

Acquisition: Resuspend the cell pellet in 200-500 µL of staining buffer and acquire the samples on a flow cytometer.

-

Analysis: Gate on live, singlet, CD3+CD8+ lymphocytes to determine the percentage of multimer-positive cells.

Functional Analysis of HBV Core 93-100 Specific T-Cells by Intracellular Cytokine Staining (ICS)

This assay measures the ability of specific T-cells to produce effector cytokines upon antigen stimulation.

Principle: PBMCs are stimulated in vitro with the HBV core 93-100 peptide. A protein transport inhibitor is added to trap cytokines within the cells. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against specific cytokines (e.g., IFN-γ, TNF-α, IL-2) and cell surface markers (e.g., CD3, CD8).

Protocol:

-

Cell Stimulation:

-

Plate 1-2 x 10^6 PBMCs per well in a 96-well round-bottom plate in complete RPMI medium.

-

Add the HBV core 93-100 peptide at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., a mitogen like PHA or a CMV peptide pool for a common response).

-

Incubate for 1-2 hours at 37°C, 5% CO2.

-

Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for an additional 4-6 hours.

-

-

Surface Staining: Wash the cells and stain for surface markers (CD3, CD8, viability dye) as described in the multimer staining protocol.

-

Fixation and Permeabilization:

-

Wash the cells and resuspend in a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.

-

Wash and resuspend in a permeabilization buffer.

-

-

Intracellular Staining: Add fluorochrome-conjugated antibodies against IFN-γ, TNF-α, and IL-2 to the permeabilized cells. Incubate for 30 minutes at 4°C in the dark.

-

Washing and Acquisition: Wash the cells twice with permeabilization buffer and then once with staining buffer. Resuspend and acquire on a flow cytometer.

-

Analysis: Gate on live, singlet, CD3+CD8+ lymphocytes and quantify the percentage of cells expressing each cytokine or combinations of cytokines.

Visualization of Workflows and Pathways

Experimental Workflow for T-Cell Analysis

Caption: Workflow for quantifying and assessing the function of HBV-specific T-cells.

T-Cell Response to HBV Core 93-100 Epitope

Caption: Presentation of the HBV core 93-100 epitope and subsequent CD8+ T-cell response.

Discussion and Future Perspectives

The HBV core protein 93-100 epitope represents a significant target for the CD8+ T-cell response to HBV. As such, the quantification and functional characterization of T-cells specific to this epitope hold considerable promise as a potential biomarker.

Current Status:

-

Research Tool: At present, the analysis of the HBV core 93-100 specific T-cell response is primarily a research tool. It provides valuable insights into the immunopathogenesis of HBV and is instrumental in the preclinical and early clinical evaluation of immunomodulatory therapies and therapeutic vaccines.

-

Challenges: The translation of this potential biomarker into a routine clinical diagnostic is faced with several challenges. These include the low frequency of these cells in the peripheral blood of chronically infected patients, the need for specialized laboratory equipment (flow cytometers), and the requirement for highly trained personnel. Furthermore, the T-cell response can be directed against a wide range of epitopes, and focusing on a single epitope may not capture the full picture of the anti-HBV immune response.

Future Directions:

-

Standardization and Validation: For the HBV core 93-100 epitope to be considered a reliable biomarker, standardized and validated assays with clear cut-off values that correlate with clinical outcomes (e.g., HBsAg loss, sustained virological response off-therapy) are needed.

-

Integration with Other Biomarkers: The true clinical utility of monitoring the core 93-100 specific T-cell response may lie in its integration with other established and emerging HBV biomarkers, such as quantitative HBsAg, anti-HBc levels, and HBcrAg. This multi-parametric approach could provide a more holistic view of the virus-host interaction.

-

Therapeutic Monitoring: As novel immunotherapies for CHB enter clinical development, the analysis of T-cell responses to specific epitopes like core 93-100 will be invaluable for patient stratification, monitoring on-treatment responses, and defining immunological correlates of a functional cure.

References

- 1. High frequency of circulating HBcAg-specific CD8 T cells in hepatitis B infection: a flow cytometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | HBV-Specific CD8+ T-Cell Tolerance in the Liver [frontiersin.org]

- 4. CD4+ T Cells in Chronic Hepatitis B and T Cell-Directed Immunotherapy [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Characterization of Hepatitis B Virus (HBV)-Specific T-Cell Dysfunction in Chronic HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Hepatitis B Virus-Specific Cellular Immunity Contributes to the Outcome of Occult Hepatitis B Virus Infection [frontiersin.org]

- 8. lerner.ccf.org [lerner.ccf.org]

A Technical Guide for Researchers and Drug Development Professionals

The persistence of Hepatitis B virus (HBV) infection, a global health challenge affecting hundreds of millions, is a complex interplay between the virus and the host immune system. At the heart of this chronicity lies the HBV core protein (HBcAg) and its constituent epitopes, which are pivotal in modulating the host's T-cell response. This technical guide delves into the detailed mechanisms by which HBcAg epitopes contribute to viral persistence, focusing on T-cell exhaustion, immune tolerance, and viral escape strategies.

The Central Role of HBV Core Protein Epitopes in the Immune Response

The HBV core protein is a highly immunogenic antigen that elicits both B-cell and T-cell responses.[1] During an acute infection, a robust, multi-specific CD4+ and CD8+ T-cell response against various viral proteins, including the core protein, is crucial for viral clearance.[2][3] However, in chronic HBV (cHBV) infection, this T-cell response is often weak, dysfunctional, or completely absent, a state broadly termed "T-cell exhaustion."[4][5] The presentation of specific core protein epitopes by HLA class I molecules on infected hepatocytes to CD8+ T-cells is a critical step that can lead to either viral control or persistence.[6]

Mechanisms of HBV Persistence Linked to Core Protein Epitopes

The chronicity of HBV infection is not a passive process but rather an active manipulation of the host immune system by the virus. The core protein epitopes are central to several key mechanisms that foster viral persistence.

T-Cell Exhaustion

A defining characteristic of chronic HBV infection is the functional impairment of virus-specific T-cells.[4][7] This exhaustion is a progressive loss of effector functions, including the ability to proliferate and produce antiviral cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[8][9]

Several factors driven by the persistent high load of HBV antigens, including core protein epitopes, contribute to T-cell exhaustion:

-

Upregulation of Inhibitory Receptors: Chronically stimulated T-cells upregulate a variety of inhibitory receptors, such as Programmed Cell Death-1 (PD-1), T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), Lymphocyte-activation gene 3 (LAG-3), and Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4).[4] The interaction of these receptors with their ligands on antigen-presenting cells or infected hepatocytes delivers inhibitory signals that dampen T-cell activity. The PD-1/PD-L1 pathway is a particularly well-characterized axis in HBV-mediated T-cell exhaustion.[10][11]

-

Altered Transcription Factor Expression: The exhausted state is also maintained by changes in the expression of key transcription factors. For instance, a dysregulated TCF1/BCL2 expression has been linked to the limited expansion capacity of polymerase-specific CD8+ T-cells in chronic HBV infection.[7]

-

Metabolic Dysfunction: Exhausted T-cells exhibit metabolic deficiencies, including suppressed mitochondrial respiration and glycolysis, which are essential for sustaining effector functions.[8]

It is important to note that T-cell exhaustion is not a uniform state. T-cells specific for different HBV antigens can display varying degrees of exhaustion. For example, studies have shown that polymerase-specific CD8+ T-cells often exhibit a more severe exhaustion phenotype compared to core-specific CD8+ T-cells in patients with low viral loads.[7][12] This suggests that the nature of the antigen and its epitopes plays a direct role in the severity of T-cell dysfunction.

Caption: Signaling pathway of PD-1 mediated T-cell exhaustion.

Immune Tolerance

Immune tolerance is a state of unresponsiveness of the immune system to substances or tissues that have the capacity to elicit an immune response. In the context of HBV, both central and peripheral tolerance mechanisms contribute to viral persistence. The HBV e-antigen (HBeAg), a secreted protein derived from the precore region and sharing significant sequence homology with HBcAg, plays a crucial role in inducing tolerance.[13][14]

Studies in transgenic mouse models have revealed that HBeAg is significantly more efficient at inducing T-cell tolerance than the intracellular HBcAg.[13] This is likely due to its secreted nature, allowing it to circulate and interact with developing T-cells in the thymus (central tolerance) and with mature T-cells in the periphery. This can lead to:

-

Clonal Deletion: The physical elimination of HBV-specific T-cells.[13]

-

Clonal Anergy: A state where T-cells are rendered functionally unresponsive but are not deleted.[14]

-

Clonal Ignorance: T-cells remain naive and unaware of the antigen's presence.[13]

The "split tolerance" between the secreted HBeAg and the intracellular HBcAg has significant implications for the host's ability to mount an effective immune response against infected cells displaying core epitopes.[13][14]

References

- 1. mdpi.com [mdpi.com]

- 2. T Cell Epitopes from the Proteome of HBV | Encyclopedia MDPI [encyclopedia.pub]

- 3. A Systematic Review of T Cell Epitopes Defined from the Proteome of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. T-cell exhaustion in chronic hepatitis B infection: current knowledge and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adaptation of the hepatitis B virus core protein to CD8+ T‐cell selection pressure | Semantic Scholar [semanticscholar.org]

- 7. gut.bmj.com [gut.bmj.com]

- 8. Frontiers | HBV-Specific CD8+ T-Cell Tolerance in the Liver [frontiersin.org]

- 9. Hepatitis B Virus-Specific CD8+ T Cells Maintain Functional Exhaustion after Antigen Reexposure in an Acute Activation Immune Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dysfunction and regulatory interplay of T and B cells in chronic hepatitis B: immunotherapy and emerging antiviral strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pathogenetic Mechanisms of T Cell Dysfunction in Chronic HBV Infection and Related Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Immune Tolerance Split between Hepatitis B Virus Precore and Core Proteins - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Immunodominant Regions of Hepatitis B Core Antigen (HBcAg)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of the immunodominant regions of the Hepatitis B core antigen (HBcAg). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed information on B-cell and T-cell epitopes, experimental methodologies for their identification, and the underlying immunological pathways.

Core Concepts: Immunodominance of HBcAg

The Hepatitis B core antigen (HBcAg) is a highly immunogenic protein that constitutes the viral nucleocapsid.[1] During HBV infection, HBcAg elicits a robust and long-lasting immune response, making its immunodominant regions a key focus for diagnostics, vaccine development, and immunotherapeutic strategies.[2][3] These regions are characterized by their ability to be recognized by a high proportion of antibodies and/or T-cell receptors in an infected individual.

B-Cell Immunodominant Regions

The primary immunodominant region for B-cells, often referred to as the major immunodominant region (MIR), is a conformational epitope located on the spike tips of the assembled core particle.[3][4] This region is crucial for the antigenicity of HBcAg and is the main target for neutralizing antibodies.[5]

Key B-Cell Epitopes of HBcAg

| Epitope Region (Amino Acid Residues) | Description | Key References |

| 74-83 | The core of the major immunodominant region (MIR), representing a highly accessible and immunogenic loop.[6] | [6] |

| 74-89 | An extended region of the MIR, critical for the native HBcAg antigenicity. | [7] |

| 107-118 | A significant linear epitope recognized by a broad range of polyclonal and monoclonal anti-HBc antibodies.[8] | [8][9] |

| 130-138 | A recognized B-cell antigenic determinant. | [10] |

| 134-140 | A major immunogenic region identified through mapping with monoclonal antibodies.[11] | [11] |

T-Cell Immunodominant Regions

The T-cell response to HBcAg is critical for viral clearance and is directed against multiple epitopes across the protein. Both CD4+ (T-helper) and CD8+ (cytotoxic T-lymphocyte) cells recognize HBcAg-derived peptides presented by MHC class II and class I molecules, respectively.

Prominent T-Cell Epitopes of HBcAg

| Epitope Region (Amino Acid Residues) | T-Cell Type | HLA Restriction (if specified) | Key References |

| 1-20 | CD4+ | Broad | [10] |

| 18-27 | CD8+ | HLA-A2 | [12] |

| 50-69 | CD4+ | Broad | [10] |

| 61-85 | CD4+ | Broad | [10] |

| 107-115 | CD8+ | HLA-A2 | [12] |

| 117-131 | CD4+ | Broad | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate identification and characterization of immunodominant regions. Below are protocols for key experiments cited in the literature.

Epitope Mapping using Synthetic Peptides (ELISA-based)

This method is used to identify linear B-cell epitopes by testing the ability of synthetic peptides spanning the HBcAg sequence to bind to anti-HBc antibodies.

a. Peptide Synthesis:

-

Synthesize overlapping peptides (e.g., 15-mers with a 10-amino acid overlap) covering the entire HBcAg sequence using solid-phase peptide synthesis.[13]

-

Purify peptides by high-performance liquid chromatography (HPLC) and confirm their identity by mass spectrometry.

b. Enzyme-Linked Immunosorbent Assay (ELISA):

-

Coating: Coat microtiter plates with 50 ng per well of each synthetic peptide overnight at 4°C.[7]

-

Blocking: Wash the plates with a wash buffer (e.g., PBS with 0.05% Tween 20) and block with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

-

Antibody Incubation: Add diluted sera from HBV-infected patients or monoclonal anti-HBc antibodies to the wells and incubate for 1-2 hours at 37°C.

-

Secondary Antibody Incubation: Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human IgG) and incubate for 1 hour at 37°C.

-

Detection: Wash the plates and add a substrate solution (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Data Analysis: Measure the optical density (OD) at 450 nm. A significantly higher OD for a specific peptide compared to a negative control indicates an epitope.

T-Cell Proliferation Assay

This assay measures the proliferation of T-cells in response to specific HBcAg epitopes, indicating a T-cell memory response.

-

PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from heparinized blood of HBV-infected individuals using Ficoll-Hypaque density gradient centrifugation.[3]

-